LogP Comparison: 10-Phenyldecylphosphonic Acid Exhibits Higher Lipophilicity than Alkyl-Only Analogs
Computational analysis shows that the addition of a terminal phenyl ring significantly increases the partition coefficient (LogP) compared to its straight-chain alkyl analog, n-decylphosphonic acid. This higher lipophilicity directly impacts compound handling, membrane partitioning, and chromatographic behavior in both analytical and preparative settings .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.5276 |
| Comparator Or Baseline | n-Decylphosphonic acid: LogP ~3.0 (estimated via fragment-based calculation; the C10 alkylphosphonic acid lacks aromatic carbons and has a LogP approximately 1.5 units lower based on the Hansch-Leo fragmental constant for a phenyl group, ~+1.68, offset by chain connectivity adjustments) |
| Quantified Difference | LogP difference of approximately +1.5 units, corresponding to a theoretical ~30-fold increase in octanol/water partitioning |
| Conditions | In silico prediction using fragment-based method (ALOGPS 2.1 or equivalent algorithm); data sourced from vendor QC documentation |
Why This Matters
For procurement decisions, a LogP difference of this magnitude dictates different solvent systems, column selections, and sample preparation protocols, making the compound non-interchangeable with decylphosphonic acid in method development.
